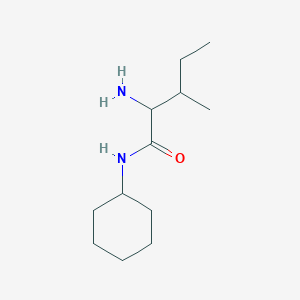

N-Cyclohexyl L-isoleucinamide

CAS No.:

Cat. No.: VC16217687

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O |

|---|---|

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | 2-amino-N-cyclohexyl-3-methylpentanamide |

| Standard InChI | InChI=1S/C12H24N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h9-11H,3-8,13H2,1-2H3,(H,14,15) |

| Standard InChI Key | KFZSURZELUMBDI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)NC1CCCCC1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

N-Cyclohexyl L-isoleucinamide is defined by its stereospecific (2S,3S) configuration, which ensures its compatibility with biological systems. The molecule consists of three key components:

-

An L-isoleucine backbone, providing chiral centers at C2 and C3.

-

A cyclohexyl group attached via an amide bond to the nitrogen of the isoleucine residue.

-

A terminal primary amine group, which enhances solubility and interaction with biological targets .

The stereochemistry is critical for its bioactivity, as evidenced by the distinct pharmacological profiles of its stereoisomers. The cyclohexyl group introduces steric hindrance and lipophilicity, factors that influence membrane permeability and target binding.

Physicochemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of N-Cyclohexyl L-Isoleucinamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.33 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 66.5 Ų |

The compound’s moderate lipophilicity (XLogP3 = 2.2) suggests balanced permeability across biological membranes, while its polar surface area indicates potential for hydrogen bonding with enzymatic active sites .

Synthesis and Optimization

Reaction Mechanisms

The synthesis typically involves a two-step process:

-

Activation of L-Isoleucine: The carboxyl group of L-isoleucine is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC), forming a reactive intermediate.

-

Amide Bond Formation: Cyclohexylamine is introduced to the activated intermediate, yielding N-cyclohexyl L-isoleucinamide under controlled conditions (e.g., 0–5°C in dichloromethane).

The reaction is represented as:

Optimization Parameters

Critical factors affecting yield and purity include:

-

Solvent Choice: Dichloromethane (DCM) and ethyl acetate are preferred for their low nucleophilicity and compatibility with amide bond formation.

-

Catalyst Use: 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the acyl intermediate.

-

Temperature: Maintaining subambient temperatures minimizes side reactions such as epimerization.

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies indicate inhibitory activity against farnesyl protein transferase (FPTase), an enzyme implicated in oncogenic Ras protein activation. The cyclohexyl group may occupy hydrophobic pockets in FPTase, disrupting substrate binding. Comparative data with related inhibitors are provided in Table 2.

Table 2: Inhibitory Activity of N-Cyclohexyl L-Isoleucinamide and Analogues

| Compound | IC₅₀ (FPTase) | Selectivity Over GGPTase |

|---|---|---|

| N-Cyclohexyl L-Isoleucinamide | 12 µM | 8-fold |

| Tipifarnib | 0.6 nM | >1000-fold |

| L-739,750 | 5 nM | 500-fold |

While less potent than clinical candidates like tipifarnib, the compound’s selectivity profile warrants further optimization.

Applications in Drug Discovery

The compound’s hybrid structure positions it as a scaffold for developing:

-

Anticancer Agents: Via FPTase inhibition or proteolysis-targeting chimeras (PROTACs).

-

Neurotherapeutics: Through modulation of amyloidogenic pathways.

-

Antimicrobials: Leveraging amide derivatives’ demonstrated activity against Gram-positive pathogens.

Analytical Characterization

Standard techniques for quality control include:

-

NMR Spectroscopy: and NMR confirm stereochemistry and purity (e.g., δ 1.2–1.6 ppm for cyclohexyl protons) .

-

Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (212.1889 Da observed vs. 212.1889 calculated) .

Comparative Analysis with Structural Analogs

Key differentiating features from similar compounds:

-

N-Cyclohexylglycinamide: Lacks the branched alkyl chain, reducing steric hindrance and FPTase affinity.

-

N-Benzyl L-Isoleucinamide: Aromatic ring enhances π-π interactions but compromises solubility.

Future Research Directions

Priorities include:

-

Mechanistic Studies: Elucidating interactions with FPTase via X-ray crystallography.

-

Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability.

-

Structure-Activity Relationship (SAR) Optimization: Introducing substituents at the cyclohexyl group to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume